molecular formula C9H5BrClN B1373807 8-ブロモ-3-クロロイソキノリン CAS No. 1029720-63-5

8-ブロモ-3-クロロイソキノリン

カタログ番号: B1373807
CAS番号: 1029720-63-5
分子量: 242.5 g/mol
InChIキー: DBTXKDKSTIONNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in nitrobenzene, followed by chlorination . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 8-Bromo-3-chloroisoquinoline may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

作用機序

生物活性

8-Bromo-3-chloroisoquinoline is a halogenated derivative of isoquinoline, characterized by the molecular formula C9H5BrClNC_9H_5BrClN and a molecular weight of 242.5 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure, featuring a bromine atom at the 8-position and a chlorine atom at the 3-position, contributes to its unique chemical properties and biological interactions.

The presence of halogen atoms in 8-Bromo-3-chloroisoquinoline enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes. These reactions can lead to the formation of more complex organic molecules, making it a valuable building block in synthetic chemistry.

Cytochrome P450 Inhibition

Research indicates that 8-Bromo-3-chloroisoquinoline acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are critical for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs. This interaction is particularly relevant in the context of drug-drug interactions, where the presence of 8-Bromo-3-chloroisoquinoline could alter the efficacy and safety profiles of other medications.

Anticancer Properties

Preliminary studies suggest that 8-Bromo-3-chloroisoquinoline exhibits potential anticancer activity. The exact mechanisms through which this compound exerts its effects are still under investigation, but it is believed to involve interactions with specific molecular targets within cancer cells. Further research is necessary to elucidate these mechanisms and assess the therapeutic applications of this compound in oncology .

Antimicrobial Activity

In addition to its anticancer properties, 8-Bromo-3-chloroisoquinoline has been investigated for its antimicrobial effects. Similar compounds within the isoquinoline family have shown promise in inhibiting bacterial growth, suggesting that this compound may also possess significant antimicrobial properties.

Study on Cytochrome P450 Interaction

A study focused on the interaction between 8-Bromo-3-chloroisoquinoline and cytochrome P450 enzymes demonstrated that this compound effectively inhibits CYP1A2 activity. The implications of this finding are critical for understanding how this compound may influence the metabolism of other drugs when used concurrently. The study provided quantitative data on inhibition constants (IC50 values) that highlight the potency of this compound as an enzyme inhibitor.

Anticancer Mechanisms

In vitro studies have shown that 8-Bromo-3-chloroisoquinoline can induce apoptosis in various cancer cell lines. The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity. Detailed molecular docking studies have identified potential binding sites on target proteins involved in cell cycle regulation and apoptosis .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Cytochrome P450 InhibitionCYP1A2, CYP2C19Significant inhibition,
Anticancer ActivityVarious cancer cell linesInduces apoptosis
Antimicrobial ActivityBacterial pathogensInhibits growth,

特性

IUPAC Name

8-bromo-3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTXKDKSTIONNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679864
Record name 8-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029720-63-5
Record name 8-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-3-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。